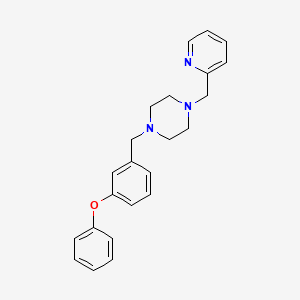
1-(3-phenoxybenzyl)-4-(2-pyridinylmethyl)piperazine
説明
1-(3-phenoxybenzyl)-4-(2-pyridinylmethyl)piperazine, also known as PBMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBMP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
作用機序
The exact mechanism of action of 1-(3-phenoxybenzyl)-4-(2-pyridinylmethyl)piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain such as the serotonin and dopamine systems. 1-(3-phenoxybenzyl)-4-(2-pyridinylmethyl)piperazine has also been shown to modulate the activity of certain enzymes and receptors involved in cancer cell growth and immune system function.
Biochemical and physiological effects:
1-(3-phenoxybenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects in animal models. In neuroscience, 1-(3-phenoxybenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. In oncology, 1-(3-phenoxybenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, 1-(3-phenoxybenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to modulate the activity of immune cells such as T cells and macrophages, which are involved in autoimmune diseases.
実験室実験の利点と制限
1-(3-phenoxybenzyl)-4-(2-pyridinylmethyl)piperazine has several advantages for lab experiments, including its ease of synthesis and availability. However, 1-(3-phenoxybenzyl)-4-(2-pyridinylmethyl)piperazine also has some limitations, such as its low solubility in water and potential toxicity at high doses.
将来の方向性
There are several future directions for research on 1-(3-phenoxybenzyl)-4-(2-pyridinylmethyl)piperazine, including its potential therapeutic applications in other fields such as cardiology and gastroenterology. Additional studies are needed to fully understand the mechanism of action of 1-(3-phenoxybenzyl)-4-(2-pyridinylmethyl)piperazine and to determine its optimal dosage and administration route. Further research is also needed to investigate the potential side effects and toxicity of 1-(3-phenoxybenzyl)-4-(2-pyridinylmethyl)piperazine in humans.
Conclusion:
In conclusion, 1-(3-phenoxybenzyl)-4-(2-pyridinylmethyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 1-(3-phenoxybenzyl)-4-(2-pyridinylmethyl)piperazine has been studied extensively for its pharmacological properties, including its anxiolytic and antidepressant effects in neuroscience, anti-tumor properties in oncology, and immunomodulatory effects in immunology. While further research is needed to fully understand the mechanism of action and potential side effects of 1-(3-phenoxybenzyl)-4-(2-pyridinylmethyl)piperazine, it has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the future.
科学的研究の応用
1-(3-phenoxybenzyl)-4-(2-pyridinylmethyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, 1-(3-phenoxybenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, 1-(3-phenoxybenzyl)-4-(2-pyridinylmethyl)piperazine has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. In immunology, 1-(3-phenoxybenzyl)-4-(2-pyridinylmethyl)piperazine has been studied for its immunomodulatory effects and has shown potential as a treatment for autoimmune diseases.
特性
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-2-9-22(10-3-1)27-23-11-6-7-20(17-23)18-25-13-15-26(16-14-25)19-21-8-4-5-12-24-21/h1-12,17H,13-16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKBHCMVIGVMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenoxybenzyl)-4-(pyridin-2-ylmethyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-hydroxy-5-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenyl)ethanone](/img/structure/B3735482.png)
![7-[3-(4-hydroxyphenyl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3735487.png)
![N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3735502.png)
![N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B3735505.png)
![2-{[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]methyl}-4(3H)-quinazolinone dihydrochloride](/img/structure/B3735512.png)
![7-[3-(4-methoxyphenyl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3735516.png)
![N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B3735520.png)
![2-methyl-6-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-4-pyrimidinol dihydrochloride](/img/structure/B3735525.png)
![5-{1-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3735533.png)
![7-(isoquinolin-5-ylcarbonyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3735537.png)
![N-{3-methyl-1-[(4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]butyl}thiophene-2-carboxamide](/img/structure/B3735541.png)
![2-amino-7-[3-(1,3-benzodioxol-5-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3735544.png)
![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3735569.png)
![7-[(2,2,2-trifluoro-1-phenylethoxy)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3735598.png)